1-(Benzoxazol-2-ylthio)-propan-2-one
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Overview
Description
1-(Benzoxazol-2-ylthio)-propan-2-one is a compound that belongs to the benzoxazole family, which is known for its diverse biological and chemical properties. Benzoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities .
Preparation Methods
The synthesis of 1-(Benzoxazol-2-ylthio)-propan-2-one typically involves the reaction of benzoxazole derivatives with appropriate thiol compounds. One common method includes the use of 2-aminophenol as a precursor, which undergoes cyclization with various aldehydes, ketones, or acids under different reaction conditions and catalysts . Industrial production methods often employ nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
1-(Benzoxazol-2-ylthio)-propan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by FeCl3, leading to the formation of oxidized products.
Reduction: Reduction reactions often involve hydrazine hydrate, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions with various aldehydes can yield a range of substituted benzoxazole derivatives.
Common reagents used in these reactions include FeCl3 for oxidation, hydrazine hydrate for reduction, and various aldehydes for substitution reactions. The major products formed from these reactions are typically oxidized, reduced, or substituted benzoxazole derivatives .
Scientific Research Applications
1-(Benzoxazol-2-ylthio)-propan-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Benzoxazol-2-ylthio)-propan-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis, while its anticancer properties are linked to its ability to induce apoptosis in cancer cells . The compound’s interaction with specific enzymes and receptors plays a crucial role in its biological effects .
Comparison with Similar Compounds
1-(Benzoxazol-2-ylthio)-propan-2-one can be compared with other benzoxazole derivatives, such as:
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Known for its anticancer activity.
2-(2-((Benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetohydrazide: Exhibits significant antimicrobial activity.
The uniqueness of this compound lies in its versatile chemical reactivity and broad spectrum of biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-ylsulfanyl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-7(12)6-14-10-11-8-4-2-3-5-9(8)13-10/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEPOFNIZNWZCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=CC=CC=C2O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337177 |
Source
|
Record name | 1-(Benzoxazol-2-ylthio)-propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112854-83-8 |
Source
|
Record name | 1-(Benzoxazol-2-ylthio)-propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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